BocNH-PEG8-CH2CH2COONHS

ADC stability aggregation DAR8

BocNH-PEG8-CH2CH2COONHS (CAS 2009357-80-4) is a heterobifunctional polyethylene glycol (PEG) linker comprising an eight-unit PEG chain terminated with an NHS ester and a Boc-protected amine. With a molecular weight of 638.7 g/mol and molecular formula C28H50N2O14 , this compound serves as a modular building block for stepwise bioconjugation in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic constructs.

Molecular Formula C28H50N2O14
Molecular Weight 638.7 g/mol
Cat. No. B8114182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocNH-PEG8-CH2CH2COONHS
Molecular FormulaC28H50N2O14
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C28H50N2O14/c1-28(2,3)43-27(34)29-7-9-36-11-13-38-15-17-40-19-21-42-23-22-41-20-18-39-16-14-37-12-10-35-8-6-26(33)44-30-24(31)4-5-25(30)32/h4-23H2,1-3H3,(H,29,34)
InChIKeyIMHWEHHFADRZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BocNH-PEG8-CH2CH2COONHS: A Boc-Protected Amine-PEG8-NHS Ester Heterobifunctional Linker for ADC and PROTAC Bioconjugation Procurement


BocNH-PEG8-CH2CH2COONHS (CAS 2009357-80-4) is a heterobifunctional polyethylene glycol (PEG) linker comprising an eight-unit PEG chain terminated with an NHS ester and a Boc-protected amine. With a molecular weight of 638.7 g/mol and molecular formula C28H50N2O14 , this compound serves as a modular building block for stepwise bioconjugation in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic constructs . The hydrophilic PEG8 spacer confers enhanced aqueous solubility, while the orthogonal NHS ester (amine-reactive) and Boc-protected amine (deprotectable under mild acidic conditions) enable controlled, sequential conjugation of distinct molecular entities .

Why BocNH-PEG8-CH2CH2COONHS Cannot Be Interchanged with Shorter or Longer PEG-Linker Analogs


In ADC and PROTAC design, the linker is not a passive tether but a critical determinant of conjugate stability, pharmacokinetics, and ternary complex formation efficiency [1]. PEG chain length specifically modulates multiple interdependent properties: shorter PEG linkers (e.g., PEG4) may fail to provide sufficient spatial reach to span the inter-pocket distance between E3 ligase and target protein, while also offering inadequate hydrophilicity to shield hydrophobic payloads from aggregation [2]. Conversely, overly long linkers can introduce excessive conformational entropy, reducing the local effective concentration of binding moieties and potentially destabilizing the ternary complex [3]. The PEG8 variant occupies a quantitatively defined intermediate position—spanning approximately 3 nm end-to-end—that has been empirically validated in multiple comparative studies as optimal for balancing solubility enhancement, plasma stability, and degradation potency across diverse target classes .

BocNH-PEG8-CH2CH2COONHS Quantitative Differentiation Evidence: Comparative Performance Against PEG4 and PEG12 Analogs


PEG8 Linkers Reduce ADC Aggregate Content by >50% Compared to PEG4 Linkers Under Accelerated Stability Conditions

In a direct head-to-head comparison of DAR8-ADCs prepared with pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) using trastuzumab and MMAE payload, stability studies at 40°C in formulation buffer revealed that aggregate content decreases progressively as PEG chain length increases [1]. The PEG8-containing ADC demonstrated substantially reduced aggregation relative to the PEG4 variant, with the trend continuing through PEG12. This aggregation mitigation directly correlates with improved manufacturability and reduced immunogenicity risk.

ADC stability aggregation DAR8 PEG linker length size-exclusion chromatography

PEG8 and PEG12 DAR8-ADCs Demonstrate Superior Pharmacokinetic Profile Over PEG4 DAR8-ADCs and Non-PEG DAR4-ADCs

Pharmacokinetic studies in the same head-to-head ADC comparison demonstrated that DAR8-ADCs bearing PEG8 and PEG12 linkers exhibited superior PK profiles compared to both DAR8-ADCs with PEG4 linkers and DAR4-ADCs lacking PEG altogether [1]. The improved PK translated directly into enhanced in vivo anti-tumor activity, with PEG8 and PEG12 DAR8-ADCs showing stronger efficacy that paralleled their PK advantages. Notably, the PEG12 variant additionally demonstrated no weight loss and higher tolerability, though PEG8 achieved comparable efficacy with a more synthetically accessible linker length.

ADC pharmacokinetics PEG linker DAR8 plasma exposure clearance

PEG8 Linker End-to-End Distance of ~3 nm Bridges Critical Inter-Pocket Gaps in PROTAC Ternary Complex Formation

The PEG8 oligomer provides an end-to-end distance that is sufficient to span the gap between a ligase pocket and a substrate groove, which often lie more than 3 nm apart in the ternary complex [1]. Class-level SAR studies across multiple PROTAC campaigns have established that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by approximately an order of magnitude, a kinetic advantage that manifests as lower cellular EC50 values [1]. PEG4 imposes a near-rigid span suitable only for buried or sterically congested pockets, while PEG8 introduces additional conformational freedom that functions as a 'shock absorber' for domain movements without destabilizing the protein-protein interface.

PROTAC linker length ternary complex end-to-end distance cooperativity E3 ligase

PEG8 Hydrophilicity Reduces Conjugate Hydrophobicity by HIC Retention Time Shifts Compared to PEG4

Hydrophobic interaction chromatography (HIC) analysis of DAR8-ADCs with varying PEG linker lengths confirmed that increasing PEG chain length leads to a measurable decrease in overall conjugate hydrophobicity [1]. PEG8-containing ADCs eluted earlier (lower hydrophobicity) than PEG4-containing ADCs, with PEG12 showing the greatest reduction. This hydrophobicity modulation is critical for high-DAR ADC development, where hydrophobic payloads (e.g., MMAE) drive aggregation and poor pharmacokinetics.

HIC analysis hydrophobicity PEG linker DAR8 ADC

BocNH-PEG8-CH2CH2COONHS Optimal Application Scenarios: Evidence-Based Use Cases for ADC and PROTAC Development


High-DAR ADC Development Requiring Aggregation Mitigation Without Reformulation

Based on direct comparative evidence showing PEG8-containing DAR8-ADCs exhibit substantially lower aggregate content than PEG4-containing DAR8-ADCs under accelerated stability conditions [1], BocNH-PEG8-CH2CH2COONHS is indicated for ADC programs targeting DAR ≥6 with hydrophobic payloads (e.g., auristatins, maytansinoids). The PEG8 spacer provides sufficient hydrophilicity to shield payload hydrophobicity, enabling higher DAR without triggering aggregation-driven manufacturing failures or immunogenicity concerns. The NHS ester functionality enables efficient conjugation to antibody lysine residues, while the Boc-protected amine remains latent for subsequent payload attachment or further functionalization .

PROTAC Library Synthesis for Empirical Linker Length Optimization

Class-level SAR evidence demonstrates that PEG8 linkers can enhance ternary complex residence time by an order of magnitude compared to PEG4 linkers, translating to lower cellular EC50 values across diverse PROTAC targets [2]. BocNH-PEG8-CH2CH2COONHS enables parallel synthesis of PROTAC libraries with systematic linker length variation. The Boc group can be selectively deprotected under mild acidic conditions (e.g., TFA/DCM) to reveal a free amine for E3 ligase ligand conjugation, while the NHS ester enables prior or subsequent attachment to target-binding warheads. This orthogonal reactivity supports modular PROTAC assembly without protecting group crossover.

PK-Optimized ADC Candidates Where PEG4 Is Inadequate but PEG12 Introduces Synthetic Burden

Pharmacokinetic studies confirm that PEG8- and PEG12-containing DAR8-ADCs both demonstrate superior PK profiles and in vivo efficacy compared to PEG4-DAR8-ADCs and non-PEG DAR4-ADCs [1]. However, PEG8 achieves this performance with fewer synthetic steps and lower material cost than PEG12. Procurement of BocNH-PEG8-CH2CH2COONHS therefore represents the optimal performance-to-complexity trade-off for lead optimization-stage ADC programs where PK improvement is required but extended PEG chains offer diminishing returns on synthetic investment.

Stepwise Bioconjugation Requiring Orthogonal Amine-Reactive and Latent-Amine Functionality

The heterobifunctional architecture of BocNH-PEG8-CH2CH2COONHS—NHS ester for immediate amine conjugation and Boc-protected amine for controlled deprotection—enables sequential, site-specific assembly of complex bioconjugates . The NHS ester reacts efficiently with primary amines on proteins, amine-modified oligonucleotides, or small-molecule ligands under mild aqueous conditions (pH 7–9) to form stable amide bonds . Following purification, the Boc group can be removed under acidic conditions to reveal a second amine for subsequent conjugation. This orthogonal reactivity profile eliminates the need for complex protecting group strategies and is directly supported by the compound's established use in multi-step bioconjugation workflows.

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